1-Phenyl-4-[2-(phenylsulfanyl)ethyl]piperazine
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Overview
Description
1-Phenyl-4-[2-(phenylsulfanyl)ethyl]piperazine is a compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-[2-(phenylsulfanyl)ethyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines . Deprotection with phenylsulfanyl (PhSH) followed by selective intramolecular cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale reactions using readily available starting materials. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the methods employed for the efficient synthesis of piperazines .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-[2-(phenylsulfanyl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the phenylsulfanyl group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified phenylsulfanyl derivatives.
Substitution: Alkylated or arylated piperazine derivatives.
Scientific Research Applications
1-Phenyl-4-[2-(phenylsulfanyl)ethyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-[2-(phenylsulfanyl)ethyl]piperazine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: Lacks the phenylsulfanyl group, making it less versatile in certain chemical reactions.
4-Phenylpiperazine: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-(2-Phenylethyl)piperazine: Similar to 1-Phenyl-4-[2-(phenylsulfanyl)ethyl]piperazine but without the sulfanyl group.
Uniqueness
This compound is unique due to the presence of both phenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H22N2S |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-phenyl-4-(2-phenylsulfanylethyl)piperazine |
InChI |
InChI=1S/C18H22N2S/c1-3-7-17(8-4-1)20-13-11-19(12-14-20)15-16-21-18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI Key |
AZYYTGPPGUBKMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCSC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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